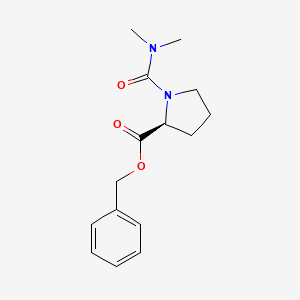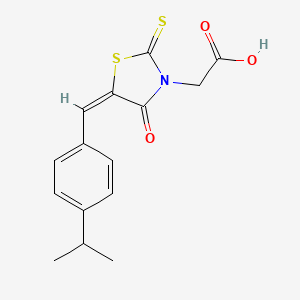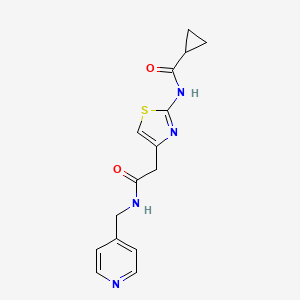![molecular formula C11H8BrNO2 B2882679 4-[(5-Bromopyridin-2-yl)oxy]phenol CAS No. 75053-81-5](/img/structure/B2882679.png)
4-[(5-Bromopyridin-2-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(5-Bromopyridin-2-yl)oxy]phenol” is a chemical compound with the CAS Number: 75053-81-5 . It has a molecular weight of 266.09 . The IUPAC name for this compound is 4-[(5-bromo-2-pyridinyl)oxy]phenol . The InChI code for this compound is 1S/C11H8BrNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H .
Molecular Structure Analysis
The molecular structure of “4-[(5-Bromopyridin-2-yl)oxy]phenol” can be represented by the formula C11H8BrNO2 . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“4-[(5-Bromopyridin-2-yl)oxy]phenol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
4-[(5-Bromopyridin-2-yl)oxy]phenol: is a versatile chemical used in organic synthesis. It serves as a building block for various organic compounds due to its reactive bromine atom, which can undergo palladium-catalyzed coupling reactions . This compound is particularly useful in creating complex molecules for pharmaceuticals and agrochemicals.
Material Science
In material science, this compound’s phenolic structure makes it a candidate for creating polymers with specific properties. Its ability to form esters and ethers can be exploited to synthesize materials with potential applications in electronics, such as liquid crystals or conductive polymers .
Drug Discovery
The bromopyridine moiety of 4-[(5-Bromopyridin-2-yl)oxy]phenol is significant in medicinal chemistry. It’s often used in the synthesis of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases. The bromine atom can be replaced with other groups to fine-tune the biological activity of potential drug candidates .
Photocatalysis
This compound may also be used in photocatalysis research. Its ability to absorb light and participate in electron transfer makes it a potential candidate for developing new photocatalysts. These catalysts could be used to harness solar energy for chemical reactions, including water splitting and carbon dioxide reduction .
Molecular Sensors
The pyridine and phenol groups in 4-[(5-Bromopyridin-2-yl)oxy]phenol can interact with metal ions, making it useful for designing molecular sensors. These sensors can detect the presence of metals in environmental samples or biological systems, providing valuable data for monitoring and analysis .
Agrochemical Research
In agrochemical research, this compound’s reactivity allows for the synthesis of herbicides and pesticides. The bromine atom can be used to introduce other functional groups that enhance the activity and selectivity of agrochemicals against specific pests or weeds .
Nanotechnology
The compound’s molecular structure is suitable for creating self-assembled monolayers on surfaces, which is a technique used in nanotechnology. These monolayers can modify surface properties and are essential in the development of nanoscale devices .
Fluorescent Probes
Lastly, 4-[(5-Bromopyridin-2-yl)oxy]phenol could be modified to act as a fluorescent probe. By attaching fluorescent groups, it can be used to track biological processes in real-time, aiding in the study of cellular functions and the development of diagnostic tools .
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)oxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZCGYJQNYTOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-2-yl)oxy]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)



![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)

